molecular formula C14H14N2O2 B12808241 Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate

Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate

Cat. No.: B12808241
M. Wt: 242.27 g/mol
InChI Key: FTLRFDGBBQSQMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ozagrel methyl ester can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-bromomethyl methyl cinnamic acid methyl ester with sodium methoxide in methanol. The mixture is stirred at room temperature for 2-16 hours to ensure complete reaction, followed by concentration using vacuum rotary evaporation and purification via column chromatography .

Industrial Production Methods

In industrial settings, the production of ozagrel methyl ester involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ozagrel methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

Ozagrel methyl ester exerts its effects by inhibiting thromboxane A2 synthase, an enzyme involved in the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, ozagrel methyl ester helps to prevent the formation of blood clots and improve blood flow . The compound interacts with specific residues in the active binding sites of target proteins, as demonstrated by molecular docking studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ozagrel methyl ester is unique due to its specific chemical structure, which allows it to effectively inhibit thromboxane A2 synthase while also serving as a versatile intermediate in the synthesis of other compounds.

Properties

IUPAC Name

methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)7-6-12-2-4-13(5-3-12)10-16-9-8-15-11-16/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLRFDGBBQSQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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